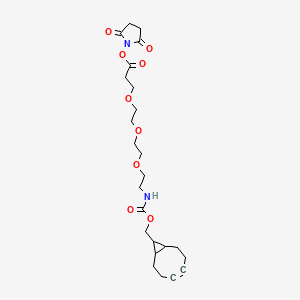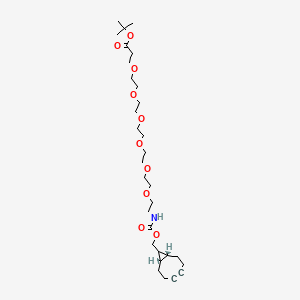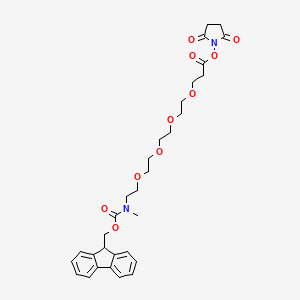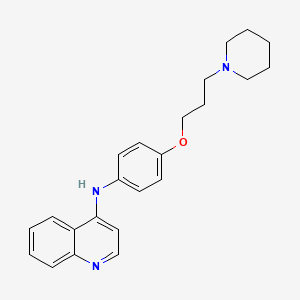
GPR52-agonist-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPR52-agonist-17 is a potent GPR52 agonist which dose-dependently suppresses methamphetamine-induced hyperlocomotion in mice.
Applications De Recherche Scientifique
GPR52 Agonist as a Potential Antipsychotic
GPR52 agonists, including GPR52-agonist-17, are explored for their potential in alleviating symptoms of psychotic disorders. GPR52, a G-protein-coupled receptor, interacts with dopamine receptors and can influence dopamine signaling, making these agonists promising for psychiatric disorders treatment. Studies have shown that specific GPR52 agonists have the potential to suppress methamphetamine-induced hyperlocomotion in mice, suggesting their antipsychotic-like properties (Nakahata et al., 2018) (Setoh et al., 2014).
Design and Synthesis for Enhanced Pharmacological Properties
Research has focused on designing and synthesizing novel GPR52 agonists with improved pharmacokinetic profiles, aiming for compounds that exhibit potent activity, improved bioavailability, and good solubility. These efforts include modifying the chemical structure to achieve better pharmacological properties, as seen in the development of various GPR52 agonists (Tokumaru et al., 2017).
Brain-Penetrant GPR52 Agonists for CNS Disorders
The development of brain-penetrant GPR52 agonists is another area of research, with the aim of targeting central nervous system disorders like schizophrenia and substance use disorders. These compounds are designed to effectively cross the blood-brain barrier and modulate brain functions via cAMP-dependent pathways, showing promise in preclinical studies (Wang et al., 2020).
Structural Insights for Drug Discovery
Understanding the structural basis of GPR52 and its ligand interactions has been crucial for drug discovery. High-resolution structures of GPR52 in different states have been elucidated, providing insights into its function and aiding in the identification of endogenous and tool ligands. This structural knowledge is vital for guiding drug discovery efforts targeting GPR52 (Lin et al., 2020).
GPR52 in Huntington's Disease
GPR52 has also been implicated as a potential drug target for Huntington's disease. Research shows that antagonizing GPR52 can reduce levels of mutant huntingtin protein and ameliorate disease-related phenotypes, suggesting its role in the pathology of Huntington's disease (Wang et al., 2020).
Potential in Treating Schizophrenia
GPR52 agonists have demonstrated potential in treating unmet medical needs in schizophrenia, showing efficacy in animal models assessing the three main symptom domains of the disorder. These findings suggest that GPR52 agonists might be a novel therapeutic strategy for schizophrenia and possibly other neurological disorders (Grottick et al., 2018).
Propriétés
Formule moléculaire |
C24H22F3N3O3S |
|---|---|
Poids moléculaire |
489.51 |
Nom IUPAC |
N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H22F3N3O3S/c1-14-21(23(33)28-8-9-31)20(13-32)30(29-14)19-7-3-5-16-12-18(34-22(16)19)11-15-4-2-6-17(10-15)24(25,26)27/h2-7,10,12,31-32H,8-9,11,13H2,1H3,(H,28,33) |
Clé InChI |
VJMRKWPMFQGIPI-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CO)N(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GPR52 agonist-17; GPR52-agonist 17; GPR52-agonist-17 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)

